molecular formula C17H25BrN2O4S B8153849 tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate

tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B8153849
M. Wt: 433.4 g/mol
InChI Key: PUJHDUORQJCLFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a sulfonamide group attached to a brominated methylphenyl ring

Properties

IUPAC Name

tert-butyl 3-[(4-bromo-3-methylphenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-12-10-14(7-8-15(12)18)25(22,23)19-13-6-5-9-20(11-13)16(21)24-17(2,3)4/h7-8,10,13,19H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHDUORQJCLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCN(C2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached to the piperidine ring through sulfonylation reactions using sulfonyl chlorides and amines.

    Bromination of the Methylphenyl Ring: The bromination of the methylphenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different sulfonyl derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Different sulfonyl derivatives.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound to investigate the interactions of sulfonamides with enzymes and receptors.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, sulfonamide-containing compounds are known for their antibacterial properties, and this compound could be explored for similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The brominated methylphenyl ring may also play a role in binding to specific sites on proteins, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but lacks the methyl and sulfonamide groups.

    tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a difluoropiperidine ring instead of the methylphenyl ring.

    tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Features a bromopyrazolyl group instead of the methylphenylsulfonamido group.

Uniqueness

tert-Butyl 3-(4-bromo-3-methylphenylsulfonamido)piperidine-1-carboxylate is unique due to the presence of both the sulfonamide and brominated methylphenyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

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